molecular formula C10H13NO3 B1268869 1-(2-Amino-4,5-dimethoxyphenyl)ethanone CAS No. 4101-30-8

1-(2-Amino-4,5-dimethoxyphenyl)ethanone

Cat. No. B1268869
CAS RN: 4101-30-8
M. Wt: 195.21 g/mol
InChI Key: KGKWXEGYKGTMAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of closely related compounds, such as 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B), involves the implementation of the Delépine reaction, indicating a potential pathway for synthesizing 1-(2-Amino-4,5-dimethoxyphenyl)ethanone. This method involves reacting an α-brominated intermediate with hexamethylenetetramine to afford the primary amine (Power et al., 2015).

Molecular Structure Analysis

Structural analysis through X-ray crystallography has revealed polymorphism in related compounds, such as bk-2C-B, suggesting that 1-(2-Amino-4,5-dimethoxyphenyl)ethanone may also exhibit unique crystalline forms. This technique can provide detailed information on the molecular arrangement and bonding within the crystal structure (Power et al., 2015).

Chemical Reactions and Properties

The photochemical reactivity of related compounds, such as 1,2-di(3′,4′-dimethoxyphenyl)ethanone, has been studied, revealing that these substances undergo Norrish type I cleavage and photoreduction under specific conditions (Castellan et al., 1990). Such reactions are crucial for understanding the chemical behavior of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone under light exposure.

Physical Properties Analysis

While specific studies on 1-(2-Amino-4,5-dimethoxyphenyl)ethanone are scarce, the physical properties of related compounds provide insight into its likely characteristics. Properties such as solubility, melting point, and crystalline structure can be inferred from studies on similar substances, offering a foundational understanding of its physical behavior.

Chemical Properties Analysis

The chemical properties of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone, such as reactivity with various chemical agents, stability under different conditions, and potential for forming derivatives, can be extrapolated from the behavior of structurally similar compounds. For instance, the reactivity of related compounds with arylamines in the presence of BF3·Etherate indicates potential pathways for derivative synthesis and functionalization (Harano et al., 2007).

Scientific Research Applications

1. Diastereoselective Synthesis

  • Summary of Application: This compound is used in the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid . This process involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .
  • Methods of Application: The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .
  • Results or Outcomes: The synthesis led to the tetrahydroisoquinoline core, a structure found in many biologically active compounds .

2. Biological Potential of Indole Derivatives

  • Summary of Application: Indole derivatives, which can be synthesized from compounds like “1-(2-Amino-4,5-dimethoxyphenyl)ethanone”, have been found to possess various biological activities .
  • Methods of Application: Various scaffolds of indole are synthesized for screening different pharmacological activities .
  • Results or Outcomes: Indole derivatives have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety And Hazards

The compound is associated with certain hazards, including causing skin irritation (H315), causing serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

1-(2-amino-4,5-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6(12)7-4-9(13-2)10(14-3)5-8(7)11/h4-5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKWXEGYKGTMAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30193999
Record name Ethanone, 1-(2-amino-4,5-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30193999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-4,5-dimethoxyphenyl)ethanone

CAS RN

4101-30-8
Record name Ethanone, 1-(2-amino-4,5-dimethoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004101308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(2-amino-4,5-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30193999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-amino-4,5-dimethoxyphenyl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Amino-4,5-dimethoxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-Amino-4,5-dimethoxyphenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(2-Amino-4,5-dimethoxyphenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(2-Amino-4,5-dimethoxyphenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(2-Amino-4,5-dimethoxyphenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(2-Amino-4,5-dimethoxyphenyl)ethanone

Citations

For This Compound
23
Citations
C Sulpizio, A Roller, G Giester, A Rompel - Monatshefte für Chemie …, 2016 - Springer
Three 2'-aminochalcone derivatives (E)-1-(2-aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, (E)-1-(2-aminophenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one, and (E)-1-(2-amino-4,…
Number of citations: 22 link.springer.com
E Hu, RK Kunz, S Rumfelt, N Chen, R Bürli, C Li… - Bioorganic & medicinal …, 2012 - Elsevier
We report the discovery of 6,7-dimethoxy-4-(pyridin-3-yl)cinnolines as novel inhibitors of phosphodiesterase 10A (PDE10A). Systematic examination and analyses of structure–activity-…
Number of citations: 57 www.sciencedirect.com
F Portela-Cubillo, JS Scott… - The Journal of organic …, 2009 - ACS Publications
A wide range of biologically active compounds contain the quinazoline ring system. A new free-radical-based method of making functionalized quinazolines is described, which relies …
Number of citations: 135 pubs.acs.org
KN Visweswara Sastry, B Prasad, B Nagaraju… - …, 2017 - Wiley Online Library
An efficient protocol for the synthesis of substituted quinazolines from 2‐aminoacetophenones/benzophenones and phenacyl azides using copper catalysed base mediated system is …
X Yao, H Yang, Y Wan, L Bie, X Liu… - Letters in Drug Design & …, 2013 - ingentaconnect.com
A series of 6, 7-Dimethoxycinnoline derivatives were prepared as vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors and their activity to inhibit VEGFR-2 and epidermal …
Number of citations: 2 www.ingentaconnect.com
H Yang, FN Murigi, Z Wang, J Li, H Jin, Z Tu - Bioorganic & medicinal …, 2015 - Elsevier
Fifteen cinnoline analogues and six benzimidazole phosphodiesterase 10A (PDE10A) inhibitors were synthesized as potential PET radiopharmaceuticals and their in vitro activity as …
Number of citations: 23 www.sciencedirect.com
S Sabatini, F Gosetto, G Manfroni… - Journal of medicinal …, 2011 - ACS Publications
Overexpression of efflux pumps is an important mechanism by which bacteria evade the effects of substrate antimicrobial agents. Inhibition of such pumps is a promising strategy to …
Number of citations: 118 pubs.acs.org
E Hu, J Ma, C Biorn, D Lester-Zeiner… - Journal of medicinal …, 2012 - ACS Publications
A radiolabeled tracer for imaging therapeutic targets in the brain is a valuable tool for lead optimization in CNS drug discovery and for dose selection in clinical development. We report …
Number of citations: 31 pubs.acs.org
CM Counceller - 2010 - search.proquest.com
The following dissertation deals with two research projects. The first project describes an efficient metal-free synthesis of 1H-indazoles. Indazoles exhibit a diverse range of …
Number of citations: 2 search.proquest.com
B Neue, R Reiermann, R Fröhlich… - European Journal of …, 2013 - Wiley Online Library
2‐Isocyanoacetophenone (3a) was found to be an easily accessible starting material for the unexpected formation of various heterocyclic systems. Thus, a hitherto unknown rather …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.